N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
描述
属性
CAS 编号 |
1031594-72-5 |
|---|---|
分子式 |
C25H21N5O3 |
分子量 |
439.475 |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-7-9-16(10-8-15)22-23-27-25(32)19-12-11-17(13-20(19)30(23)29-28-22)24(31)26-14-18-5-3-4-6-21(18)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC |
溶解度 |
not available |
产品来源 |
United States |
作用机制
生物活性
N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 439.5 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[(2-methoxybenzyl)-3-(p-tolyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide] |
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
The antiviral potential of this compound has been explored in vitro against several viruses. It has demonstrated efficacy by inhibiting viral replication through mechanisms such as blocking viral entry into host cells or interfering with viral RNA synthesis.
Anticancer Activity
This compound has shown promising results in cancer cell lines. In particular:
- Cell Lines Tested : The compound has been evaluated against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on HCT116 cells.
- Results : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potent anticancer activity.
-
Antimicrobial Screening :
- Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Results : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular properties, synthetic pathways, and functional group impacts.
Structural Analogues and Key Differences
2.1.1 N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685)
This compound () shares the triazoloquinazoline backbone but differs in substituents:
- N-Benzyl vs.
- 3-(4-methoxyphenyl) vs. 3-(p-tolyl) : The 4-methoxyphenyl group increases electron density and polarity compared to the p-tolyl (methylphenyl) group.
Key Molecular Properties (E543-0685):
| Property | Value |
|---|---|
| Molecular Weight | 425.45 g/mol |
| logP | 2.9677 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area (PSA) | 82.188 Ų |
| SMILES | COc1ccc(cc1)c1c2NC(c3ccc(cc3n2nn1)C(NCc1ccccc1)=O)=O |
The target compound is expected to exhibit a slightly higher logP (~3.2–3.5) due to the hydrophobic p-tolyl group and reduced PSA (~75–80 Ų) compared to E543-0685 .
2.1.2 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives
A pyrazoloquinazoline derivative () replaces the triazole ring with a pyrazole. This alteration reduces nitrogen content and eliminates the triazole’s dipolar moment (~5 D), impacting solubility and bioactivity. The pyrazole ring also lacks the regioselective ligation utility of triazoles .
Functional Group Impact on Bioactivity
- N-(2-Methoxybenzyl) : Enhances lipophilicity and membrane permeability compared to unsubstituted benzyl groups. The methoxy group may engage in hydrogen bonding with target proteins.
- p-Tolyl vs. Conversely, the 4-methoxyphenyl group in E543-0685 offers higher polarity, favoring aqueous solubility .
Pharmacokinetic Predictions
| Parameter | Target Compound | E543-0685 | Pyrazoloquinazoline Derivative |
|---|---|---|---|
| logP (Predicted) | 3.3–3.5 | 2.9677 | 2.1–2.5 |
| PSA (Ų) | ~78 | 82.188 | ~85 |
| Solubility (logSw) | -3.5 to -4.0 | -3.624 | -3.0 to -3.3 |
| Synthetic Flexibility | High (CuAAC) | Moderate | Low |
The target compound’s balance of moderate lipophilicity and synthetic adaptability positions it as a promising candidate for further optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
